

Application Notes and Protocols for Studying Protein-Protein Interactions of ASB-16

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Compound of Interest

Compound Name:	ASB-16
CAS No.:	52562-29-5
Cat. No.:	B1233176

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Introduction to ASB-16 and the ASB Protein Family

Ankyrin repeat and SOCS box-containing protein 16 (**ASB-16**) is a member of the ASB protein family. These proteins are characterized by the presence of ankyrin repeats at the N-terminus and a SOCS box at the C-terminus. The ankyrin repeats are known to mediate protein-protein interactions, while the SOCS box is crucial for recruiting components of the E3 ubiquitin ligase complex.^[1] Members of the ASB family function as substrate-recognition components of the Elongin-Cullin-SOCS (ECS) E3 ubiquitin ligase complex, which targets specific proteins for ubiquitination and subsequent degradation by the proteasome.^{[1][2]}

ASB proteins, including **ASB-16**, are implicated in a variety of cellular processes through their role in protein degradation. For instance, the long non-coding RNA ASB16 antisense RNA 1 (ASB16-AS1) has been shown to upregulate and phosphorylate TRIM37, leading to the activation of the NF- κ B signaling pathway. This pathway is crucial in inflammation and cancer.

Understanding the protein-protein interactions of **ASB-16** is essential for elucidating its specific cellular functions and its role in disease pathways. This document provides detailed protocols for studying these interactions using co-immunoprecipitation, pull-down assays, and proximity labeling.

Data Presentation: Quantitative Analysis of ASB-16 Interactions

Quantitative data from protein-protein interaction studies are critical for determining the affinity and stoichiometry of binding partners. Below is a template table for summarizing such data.

Note: The following data is hypothetical and for illustrative purposes only.

Bait Protein	Prey Protein	Method	Dissociation Constant (Kd)	Binding Stoichiometry (Bait:Prey)	Cellular Context
ASB-16	Protein X	Co-IP	150 nM	1:1	Human Gastric Cancer Cells
ASB-16	Protein Y	Pull-Down	500 nM	1:2	In vitro (purified proteins)
ASB-16	Protein Z	Proximity Labeling	N/A	N/A	HEK293T cells
ASB-16	Cullin 5	Co-IP	50 nM	1:1	Human Gastric Cancer Cells

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of ASB-16 and Interacting Partners

This protocol describes the immunoprecipitation of an **ASB-16** fusion protein (e.g., FLAG-**ASB-16**) to identify interacting proteins from cell lysates.

Materials:

- Cells expressing tagged **ASB-16**
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-FLAG M2 Affinity Gel (or other appropriate antibody-conjugated beads)
- Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
- Elution Buffer (e.g., 3X FLAG peptide solution or glycine-HCl, pH 2.5)
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Lysis:
 - Culture and harvest cells expressing the tagged **ASB-16** protein.
 - Wash the cell pellet with ice-cold PBS.
 - Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - Equilibrate the anti-FLAG M2 affinity gel by washing with lysis buffer.
 - Add the equilibrated affinity gel to the cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

- Washing:
 - Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully remove the supernatant.
 - Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.
- Elution:
 - Elute the bound proteins by adding elution buffer and incubating at 4°C for 30 minutes with gentle shaking.
 - Pellet the beads and collect the supernatant containing the eluted proteins.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for the identification of novel interactors.

GST Pull-Down Assay for In Vitro Interaction

This protocol is designed to verify a direct interaction between a purified GST-tagged **ASB-16** and a potential interacting protein ("prey").

Materials:

- Purified GST-**ASB-16** fusion protein
- Purified prey protein (e.g., with a His-tag)
- Glutathione-agarose beads
- Binding Buffer (e.g., PBS with 1 mM DTT and 0.1% Triton X-100)
- Wash Buffer (same as binding buffer)

- Elution Buffer (e.g., binding buffer containing 10-20 mM reduced glutathione)
- SDS-PAGE and Western blotting reagents

Procedure:

- Bead Preparation:
 - Wash the glutathione-agarose beads with binding buffer.
- Protein Binding:
 - Incubate the washed beads with the purified GST-**ASB-16** protein (bait) in binding buffer for 1-2 hours at 4°C with gentle rotation.
 - As a negative control, incubate beads with GST alone.
- Washing:
 - Wash the beads three times with binding buffer to remove unbound GST-**ASB-16**.
- Interaction:
 - Add the purified prey protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Wash the beads three to five times with wash buffer to remove non-specifically bound prey protein.
- Elution:
 - Elute the protein complexes by adding elution buffer and incubating for 10-20 minutes at room temperature.
 - Collect the eluate by centrifugation.
- Analysis:

- Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His).

Proximity Labeling using BioID

Proximity labeling techniques like BioID are used to identify proteins in close proximity to a protein of interest within a cellular context.[3][4] This protocol outlines the general steps for using an **ASB-16**-BirA* fusion protein.

Materials:

- Cells expressing **ASB-16**-BirA* fusion protein
- Biotin (50 mM stock solution)
- Lysis Buffer (e.g., RIPA buffer)
- Streptavidin-coated magnetic beads
- Wash Buffers (of varying stringency)
- Elution Buffer (e.g., SDS-PAGE sample buffer with excess biotin)
- Mass spectrometry reagents

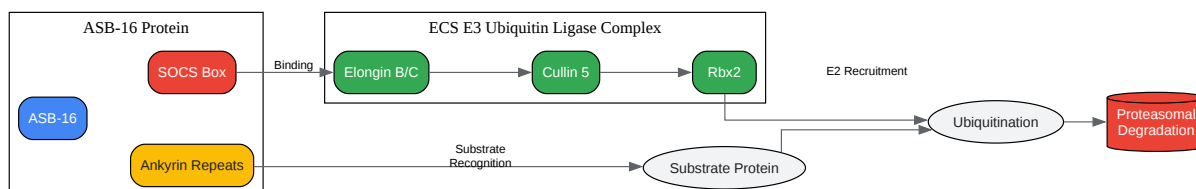
Procedure:

- Cell Culture and Biotin Labeling:
 - Transfect cells with a plasmid encoding the **ASB-16**-BirA* fusion protein.
 - Incubate the cells with biotin for 16-24 hours to allow for the biotinylation of proximal proteins.
- Cell Lysis:
 - Harvest and lyse the cells as described in the Co-IP protocol.
- Affinity Purification of Biotinylated Proteins:

- Incubate the cleared cell lysate with streptavidin-coated magnetic beads for 2-4 hours at 4°C.
- Collect the beads using a magnetic stand.
- Washing:
 - Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
- Elution:
 - Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analysis:
 - Identify the eluted proteins by mass spectrometry. Proteins identified in the **ASB-16**-BirA* sample but not in a control sample (e.g., BirA* alone) are considered potential interactors.

Visualizations

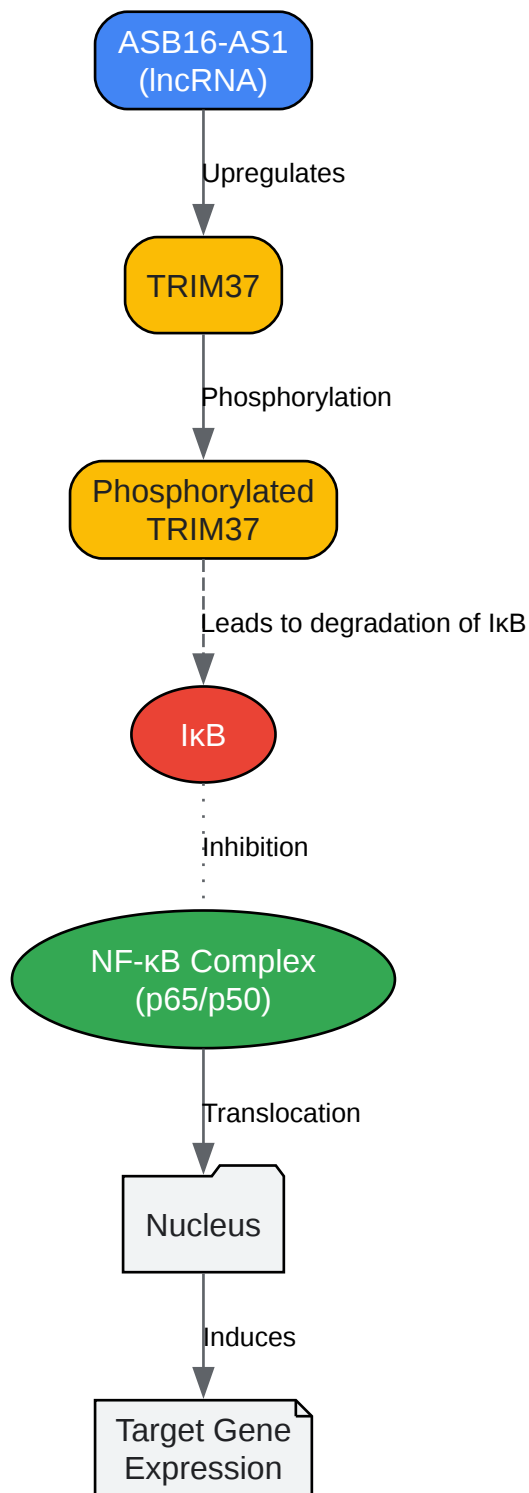
ASB-16 Family E3 Ligase Complex Workflow



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Caption: **ASB-16** acts as a substrate recognition subunit in an E3 ligase complex.

ASB16-AS1 Signaling Pathway



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Caption: The ASB16-AS1 lncRNA promotes NF-κB signaling through TRIM37.

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